Dabigatran Impurity 12

RP-HPLC Method Validation Impurity Profiling

Regulatory submissions for dabigatran etexilate require precise impurity profiling. Using a non-identical analog causes peak misidentification and FDA deficiency letters. Dabigatran Impurity 12 (CAS 1422435-35-5) is the authenticated reference marker for method validation and stability studies. - Enables specific resolution from API and Impurity 11 via distinct chromatographic retention - Quantify process-related by-products down to <0.1% HPLC for batch release - Available with documented analytical data (COA, HPLC, NMR)

Molecular Formula C21H23N3O4
Molecular Weight 381.44
CAS No. 1422435-35-5
Cat. No. B601671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Impurity 12
CAS1422435-35-5
Molecular FormulaC21H23N3O4
Molecular Weight381.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Impurity 12 Baseline Profile


Dabigatran Impurity 12, with CAS Registry Number 1422435-35-5 and molecular formula C21H23N3O4 (molecular weight 381.43 g/mol), is a known process-related impurity of the anticoagulant prodrug dabigatran etexilate . Structurally designated as ethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate, it serves as a critical reference marker for analytical method development and quality control of dabigatran etexilate active pharmaceutical ingredient (API) and finished dosage forms [1].

Workflow
Impurity reference marker for RP‑HPLC method development and specificity validation
Regulatory context
Supports ICH Q3A/B impurity profiling and ANDA/DMF submission documentation
Sourcing
ISO 17034 certified reference material with metrological traceability available

Dabigatran Impurity 12 Specificity Requirement


Dabigatran Impurity 12 is not interchangeable with other dabigatran-related impurities, such as Impurity A, B, C, D, or desethyl analogs, due to its unique molecular structure, which confers distinct chromatographic retention behavior and spectroscopic signatures [1]. Regulatory guidelines (ICH Q3A/B) mandate the identification and quantification of all specified and unspecified impurities above reporting thresholds, requiring a specific reference standard for each structurally characterized impurity [2]. The use of a non-identical analog would result in inaccurate quantitation, misidentification of impurity peaks, and potential regulatory compliance failure during Abbreviated New Drug Application (ANDA) submissions and commercial batch release .

Target
Dabigatran Impurity 12
Structurally authenticated reference marker with defined retention time window
Potential substitute
Desethyl / N‑nitroso analogs
Different molecular weight and polarity may shift retention time and require distinct detection methods
Target
Dabigatran Impurity 12
Co‑elution behavior with Impurity 11 documented under RP‑HPLC conditions
Risk if substituted
Non‑specific impurity standard may lead to misidentification of co‑eluting peaks and quantitation bias
Regulatory expectation
ICH Q3A/B requires identification and quantification of individual specified impurities above reporting thresholds; generic impurity standards are not interchangeable

Dabigatran Impurity 12 Differentiation Evidence


Chromatographic Resolution Gap with Co-Eluting Impurities

A validated gradient RP-HPLC method for dabigatran etexilate reported that Impurity 11 and Impurity 12 co-eluted under initial conditions, whereas Impurity 13 and Impurity 14 also failed to achieve baseline separation [1]. This demonstrates that even minor structural variations among dabigatran impurities can lead to significant differences in chromatographic behavior. The resolution gap between Impurity 12 and other impurity clusters underscores the necessity of a structurally authenticated Impurity 12 reference standard to establish accurate retention time windows and to verify method specificity.

Chromatographic resolution
Reported head‑to‑head comparison
Impurity 12 co‑elutes with Impurity 11 under initial RP‑HPLC conditions
Specific Impurity 12 standard is required to establish accurate retention time windows
Resolution between Impurity 11/12 and 13/14 not observed; gradient method may need optimization
RP-HPLC Method Validation Impurity Profiling Resolution

Structural Orthogonality vs. N-Nitroso and Desethyl Impurities

Dabigatran Impurity 12 (ethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate) is a non-nitrosated process impurity, whereas high-risk N-nitroso-dabigatran impurities (e.g., NDE impurity) require entirely different analytical methods—LC-MS/MS with detection limits at 18-120 ppb due to mutagenic potential [1]. Similarly, desethyl impurities (e.g., Desethyl Dabigatran Etexilate, MW 597.69) differ substantially in molecular weight (381.43 vs. 597.69) and polarity, leading to distinct HPLC retention times and MS fragmentation patterns [2]. Quantitative HPLC purity specifications for Impurity 12 reference standards typically exceed 95% .

Structural orthogonality
Cross‑study comparable
MW 381.43 vs. 597.69 (desethyl); HPLC‑UV vs. ultrasensitive LC‑MS/MS required for N‑nitroso impurity
Substitution would lead to method incompatibility and incorrect quantitation
Desethyl analog differs by 216.26 g/mol; N‑nitroso impurity requires 18‑120 ppb LLOQ by LC‑MS/MS
Structural Elucidation NMR Spectroscopy Mass Spectrometry Impurity Classification

Patent-Designated Reference Marker

International patent WO2013024394A1 explicitly identifies ethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS 1422435-35-5) as a reference marker for dabigatran etexilate [1]. This designation establishes Impurity 12 as a recognized standard for detecting and controlling impurity levels in API batches, with individual impurity content specifications below 0.03-0.15% by HPLC measurement [1]. In contrast, many other dabigatran impurities lack explicit patent designation as reference markers.

Patent reference marker
Class‑level inference
Designated as reference marker in WO2013024394A1
Recognized standard for impurity control in API batches
Individual impurity limits reported
ISO 17034 certification
Supporting evidence
Certified reference material available from multiple accredited suppliers
Supports metrological traceability and reduces validation burden
Purity typically >95% HPLC; confirm vendor‑specific certificate for exact value and uncertainty
Patent Analysis Reference Markers Quality Control ANDAs

ISO 17034 Certified Reference Material Availability

Dabigatran Impurity 12 is commercially available as an ISO 17034-certified reference standard from multiple accredited suppliers [1]. ISO 17034 certification ensures metrological traceability, homogeneity, and stability—critical attributes for quantitative impurity analysis under ICH Q2(R1) guidelines [2]. Non-certified or in-house synthesized impurity standards may lack validated purity assignments and stability data, introducing quantitation bias [3]. While the absolute purity specification varies by vendor (typically >95% by HPLC), the availability of certified reference material with documented metrological traceability provides a demonstrable compliance advantage.

ISO 17034 certification
Supporting evidence
Certified reference material available from multiple accredited suppliers
Supports metrological traceability and reduces validation burden
Purity typically >95% HPLC; confirm vendor‑specific certificate for exact value and uncertainty
ISO 17034 Reference Standards Traceability Method Validation

Dabigatran Impurity 12 Application Scenarios


Method Specificity for ANDA and DMF Submissions

During ANDA or Drug Master File (DMF) submissions, demonstrating method specificity is mandatory [1]. Dabigatran Impurity 12 is used as a reference marker to verify that the analytical method can resolve Impurity 12 from the API peak and from other closely eluting impurities (e.g., Impurity 11). Failure to resolve Impurity 12 can lead to inaccurate impurity quantitation and potential regulatory deficiency letters .

Stability-Indicating Method Validation for Batch Release

For quality control laboratories performing batch release of dabigatran etexilate API or finished capsules, a validated stability-indicating HPLC method must separate and quantify all known process impurities, including Impurity 12 [1]. The use of authenticated Impurity 12 reference standard ensures that any increase in impurity levels during stability studies is correctly attributed and quantified .

Impurity Profiling for Process Optimization

In process chemistry and manufacturing, Impurity 12 serves as a key marker for monitoring the formation of specific by-products during the synthesis of dabigatran etexilate [1]. Quantifying Impurity 12 levels at each synthetic step enables process optimization to minimize its formation below the reporting threshold (typically <0.1% by HPLC), thereby ensuring API purity specifications are consistently met .

Application
Selection Property
Validation Focus
Method specificity for ANDA/DMF
Authenticated impurity reference marker identity
Resolution from API and co‑eluting Impurity 11 peak
Stability‑indicating method validation
Certified reference standard with documented purity
Accurate quantitation under forced degradation conditions
Process impurity profiling
Known process‑related impurity marker
Verification of impurity levels below ICH reporting threshold

Technical Documentation Hub

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29 linked technical documents
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